Pyrrolidine, 1-(N-phenylglycyl)-
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Overview
Description
Pyrrolidine, 1-(N-phenylglycyl)-: is a nitrogen-containing heterocyclic compound. Pyrrolidine is a five-membered ring structure with one nitrogen atom, and the addition of a phenylglycyl group enhances its chemical properties. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition-Metal Catalyzed Synthesis: One common method involves the copper-catalyzed Ullmann type N-arylation.
Reductive Amination: Another method includes reductive amination where an aldehyde or ketone reacts with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs scalable methods like transition-metal catalyzed reactions due to their efficiency and cost-effectiveness. The use of green synthesis approaches is also gaining traction to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolidine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of pyrrolidine derivatives can lead to the formation of secondary amines.
Substitution: N-arylation and N-alkylation are common substitution reactions involving pyrrolidine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Copper (I) salts for N-arylation, alkyl halides for N-alkylation.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-aryl or N-alkyl pyrrolidines.
Scientific Research Applications
Chemistry: Pyrrolidine derivatives are used as building blocks in organic synthesis and as ligands in catalysis . Biology: They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Medicine: Pyrrolidine-based compounds are explored for their potential in treating diseases like Alzheimer’s, cancer, and viral infections . Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(N-phenylglycyl)-, involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like reverse transcriptases and DNA polymerases, which are crucial for viral replication and cancer cell proliferation . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolizines: These compounds have a fused pyrrole and pyrrolidine ring and exhibit similar biological activities.
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Pyrrolidine-2,5-diones: These compounds are versatile scaffolds in drug discovery.
Uniqueness: Pyrrolidine, 1-(N-phenylglycyl)-, stands out due to its specific phenylglycyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for developing targeted therapies .
Properties
CAS No. |
91557-13-0 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-anilino-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H16N2O/c15-12(14-8-4-5-9-14)10-13-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
InChI Key |
HGPHYGLUMJMKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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